2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[2-(hydroxymethyl)spiro[33]heptan-2-yl]methyl]propanamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the chloropropanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of raw materials, controlled reaction conditions, and purification processes to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]acetamide
- 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]butanamide
Uniqueness
2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide is unique due to its specific spirocyclic structure and the presence of both chloropropanamide and hydroxymethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
2-chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)10(16)14-7-12(8-15)5-11(6-12)3-2-4-11/h9,15H,2-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCHSPSOPYQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC2(C1)CCC2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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